molecular formula C8H14ClNO3S B13219667 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride

1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride

Cat. No.: B13219667
M. Wt: 239.72 g/mol
InChI Key: WMIATCDELDDQKT-UHFFFAOYSA-N
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Description

1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO₃S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride typically involves the reaction of piperidine with appropriate sulfonyl chloride derivatives under controlled conditions. One common method involves the reaction of piperidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Research: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl fluoride
  • 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl bromide
  • 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl iodide

Uniqueness

1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is unique due to its specific reactivity profile and the stability of the sulfonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and selectivity in chemical synthesis.

Properties

Molecular Formula

C8H14ClNO3S

Molecular Weight

239.72 g/mol

IUPAC Name

1-oxo-1-piperidin-1-ylpropane-2-sulfonyl chloride

InChI

InChI=1S/C8H14ClNO3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3

InChI Key

WMIATCDELDDQKT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)S(=O)(=O)Cl

Origin of Product

United States

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